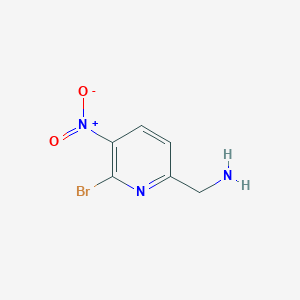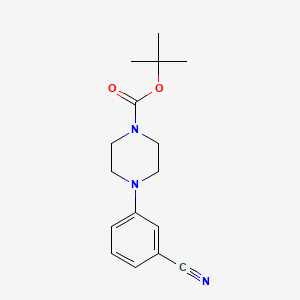
tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O2 . It is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” could potentially involve the reaction of 3-Bromobenzonitrile and tert-Butyl 1-piperazinecarboxylate . Another possible method could involve the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides to form corresponding amine derivatives .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” consists of a piperazine ring substituted with a tert-butyl carboxylate group and a 3-cyanophenyl group . The InChI code for this compound is 1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” include a predicted boiling point of 432.2±40.0 °C, a predicted density of 1.17±0.1 g/cm3, and a predicted pKa of 1.25±0.20 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate is used in the synthesis of monosubstituted piperazine intermediates, which are crucial in creating many bioactive molecules. These intermediates can lead to the development of piperazine-containing drug substances, such as trazodone, a medication used to treat depression .
Antibacterial Activity Research
Derivatives of N-Boc piperazine, which include tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate, have been studied for their antibacterial activities. They have been screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli to evaluate their potential as antibacterial agents .
Polymer Synthesis
This compound is also involved in the preparation of lipopolymers via living cationic ring-opening polymerization. It serves as a termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers, which have applications in drug delivery systems .
Indazole DNA Gyrase Inhibitors
In medicinal chemistry, tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate is used for the preparation of indazole DNA gyrase inhibitors. These inhibitors are significant in the development of new antibiotics targeting bacterial DNA replication .
Organic Synthesis Building Blocks
The compound acts as a building block in the synthesis of several novel organic compounds such as amides. Its versatility in organic synthesis makes it a valuable intermediate for various chemical reactions .
Safety and Hazards
The safety information for “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes, and using appropriate personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGMTOVXFIRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652741 | |
| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate | |
CAS RN |
807624-20-0 | |
| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


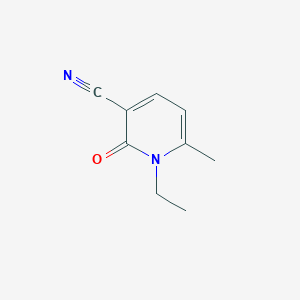
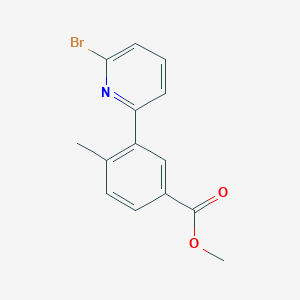
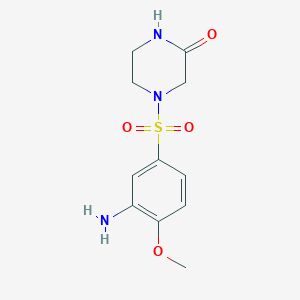

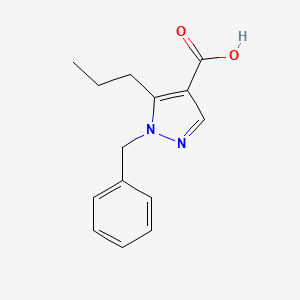
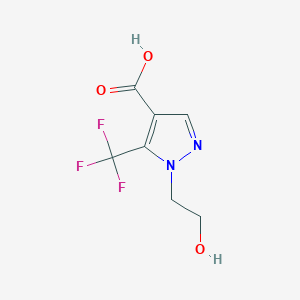
![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
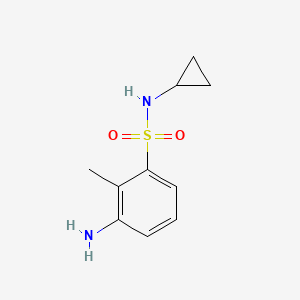
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)

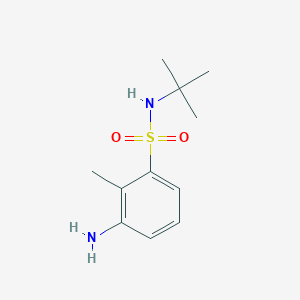
![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)
